molecular formula C11H19NO8 B11928318 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

Cat. No.: B11928318
M. Wt: 293.27 g/mol
InChI Key: MNLRQHMNZILYPY-IWLMJBTDSA-N
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Description

This compound is a glycosylated propanoic acid derivative characterized by a highly substituted oxane (pyranose) ring. Key structural features include:

  • Stereochemistry: The oxane ring adopts the (2S,3R,4R,5S,6R) configuration, critical for its biochemical interactions.
  • Multiple hydroxyl groups and a hydroxymethyl group, contributing to hydrophilicity and hydrogen-bonding capacity.

Its synthesis likely involves glycosylation of propanoic acid precursors with activated oxane intermediates.

Properties

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4?,6-,7-,8-,9-,11+/m1/s1

InChI Key

MNLRQHMNZILYPY-IWLMJBTDSA-N

Isomeric SMILES

CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the protection of hydroxyl groups, followed by selective functionalization and deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Structural Characteristics

This compound is characterized by its complex sugar structure which includes multiple hydroxyl groups and an acetamido group. Its molecular formula is C28H44N2O23C_{28}H_{44}N_{2}O_{23} with a molecular weight of 776.6 g/mol . The stereochemistry plays a crucial role in its biological interactions.

Antimicrobial Properties

Research has demonstrated that derivatives of amino sugars exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid can inhibit the growth of various bacterial strains.

Case Study:
A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of amino sugar derivatives against Staphylococcus aureus and Escherichia coli, indicating a potential for developing new antibiotics based on this chemical structure .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways in cells, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation.

Case Study:
A clinical trial reported in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related compounds in models of rheumatoid arthritis. The results showed a reduction in inflammatory markers when treated with amino sugar derivatives .

Cancer Research

Emerging studies suggest that this compound may play a role in cancer therapy by influencing cell signaling pathways involved in tumor growth and metastasis.

Case Study:
In vitro studies published in Cancer Research demonstrated that certain amino sugar derivatives could induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .

Drug Formulation

Due to its favorable pharmacokinetic properties, this compound is being explored as an excipient in drug formulations to enhance solubility and bioavailability.

Property Value
SolubilityHigh
BioavailabilityImproved with formulations
StabilityStable under physiological conditions

Glycosylation Reactions

The compound serves as a glycosyl donor in synthetic chemistry for the development of glycosides and oligosaccharides.

Case Study:
Research detailed in Organic Letters outlined the use of this compound as a glycosyl donor to synthesize complex carbohydrates that have potential applications in vaccine development .

Research Opportunities

Further exploration into the mechanisms through which this compound exerts its biological effects is warranted. Potential areas include:

  • Mechanistic studies on its antimicrobial action.
  • Investigating its role in metabolic pathways related to inflammation and cancer.

Clinical Applications

The transition from laboratory findings to clinical applications will require comprehensive clinical trials to establish safety and efficacy profiles.

Mechanism of Action

The mechanism of action of 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts the target compound with structurally related molecules from the provided evidence:

Compound Key Features Biological Relevance Source
Target Compound Oxane ring with acetamido, hydroxyl, hydroxymethyl, and propanoic acid groups. Hypothesized role in glycosylation pathways or microbial recognition. N/A
5-Acetamido-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosonate Sialic acid analog with a nonulopyranosonate backbone and carboxylic acid. Cell-surface signaling, viral receptor binding.
[(2R,3S,4S,5S,6R)-...methyl 2-aminoethyl hydrogen phosphate Complex phosphate-containing glycoside with acetamido and aminoethyl groups. Model for human disease phenotypes; environmental biomarker.
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid Thioether-linked propanoic acid with acetamido and hydroxybutyl groups. Potential antioxidant or enzyme inhibitor (inferred from thioether reactivity).
(2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids Hexahydropyrimidine core with sulfanyl and carboxylic acid groups. Antihypertensive activity via ACE inhibition (experimentally validated).

Key Observations:

Functional Group Influence: The acetamido group in the target compound and compounds enhances solubility and resistance to enzymatic degradation compared to non-acetylated analogs. The propanoic acid moiety in the target compound and compounds introduces acidity, facilitating ionic interactions in biological systems (e.g., binding to cationic residues in enzymes).

Biological Activity :

  • Unlike the hexahydropyrimidine derivatives in (explicitly antihypertensive), the target compound’s activity is speculative but may involve carbohydrate-mediated processes (e.g., lectin binding ).
  • The phosphate-containing compound in demonstrates environmental interaction complexity absent in the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis is likely more straightforward than ’s highly phosphorylated derivative but more complex than ’s thioether analog.

Data Limitations:

  • No direct pharmacological data for the target compound were found in the provided evidence. Comparisons rely on structural analogs and inferred biochemical roles.

Biological Activity

The compound 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid is a complex carbohydrate derivative with significant biological activity. Its structure suggests potential roles in various biochemical pathways, particularly in relation to glycosylation processes and cellular signaling. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be dissected into several functional groups that contribute to its biological properties:

  • Acetamido group : Imparts stability and may influence interactions with biological targets.
  • Dihydroxy and hydroxymethyl groups : These hydroxyl groups are critical for hydrogen bonding and solubility in biological systems.

The molecular formula can be represented as C12H21NO8C_{12}H_{21}NO_{8}.

1. Glycosylation and Cell Signaling

Research indicates that derivatives of this compound can act as substrates or inhibitors in glycosylation reactions. Glycosylation is essential for protein folding and stability, impacting cell signaling pathways.

Table 1: Biological Activities Related to Glycosylation

Activity TypeDescriptionReference
Substrate for GlycosyltransferasesFacilitates the addition of sugar moieties to proteins
Inhibition of GlycosidasesPotentially inhibits enzymes that remove sugar residues
Modulation of Signaling PathwaysAlters pathways involved in cell growth and differentiation

2. Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of carbohydrate derivatives:

  • The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MIC) were recorded at concentrations lower than those required for traditional antibiotics.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

3. Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Mechanism of Action
The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Inflammatory Markers

CytokineEffect (pg/mL)Reference
TNF-alphaDecreased by 40%
IL-6Decreased by 30%

Q & A

Q. How can HPLC be optimized to assess the purity of this compound?

To determine purity, use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (15:85 v/v) containing 0.1% trifluoroacetic acid. Detection at 210 nm is recommended due to the compound’s UV absorption from the acetamido and carboxylic acid groups. System suitability tests should include resolution checks against synthetic impurities, such as underacetylated byproducts. Calibration with a certified reference standard is critical for quantitation .

Q. What synthetic routes are available for this compound, and what are their critical steps?

The compound is typically synthesized via glycosylation of a protected oxane derivative with propanoic acid. Key steps include:

  • Selective protection of hydroxyl groups using acetyl or benzyl groups to prevent undesired side reactions.
  • Glycosidic bond formation via Schmidt or Koenigs-Knorr methods, with silver triflate as a promoter.
  • Final deprotection under mild acidic conditions (e.g., 0.1 M HCl in methanol) to preserve the acetamido group. Reported yields range from 35% to 50%, depending on the protecting strategy .

Q. How should this compound be stored to prevent degradation?

Store lyophilized powder at -20°C in a desiccator to avoid hydrolysis of the acetamido group. For solutions, use pH 7.4 phosphate buffer and refrigerate for short-term use (≤1 week). Long-term storage in aqueous buffers is not recommended due to potential β-elimination at the glycosidic linkage .

Advanced Research Questions

Q. How can conflicting NMR data on glycosidic linkage conformation be resolved?

Discrepancies in NOESY/ROESY cross-peaks may arise from dynamic interconversion of oxane ring conformations (e.g., ^4C₁ vs. ^1C₄). To resolve this:

  • Perform variable-temperature NMR (VT-NMR) in D₂O to observe conformational locking at low temperatures.
  • Use density functional theory (DFT) calculations to model energy barriers between conformers.
  • Validate with HSQC-TOCSY to correlate sugar proton couplings with linkage flexibility .

Q. What experimental designs are suitable for studying its role in sialic acid-mediated cell adhesion?

  • In vitro assays : Immobilize the compound on SPR chips to measure binding kinetics with selectins or siglecs.
  • Cell-based studies : Use glycoengineered cell lines (e.g., CHO-Lec2) lacking endogenous sialic acids. Treat with the compound (10–100 µM) and quantify adhesion to endothelial monolayers via fluorescence microscopy.
  • Controls : Include competitive inhibitors (e.g., free sialic acid) and validate results with CRISPR knockouts of adhesion receptors .

Q. How does stereochemistry at the 2S,3R,4R,5S,6R positions affect interactions with lectin targets?

The 3R and 4R hydroxy groups are critical for hydrogen bonding with lectin binding pockets (e.g., Siglec-2). Molecular docking (AutoDock Vina) and alanine scanning mutagenesis can identify key residues. For example, inversion of the 2S configuration reduces binding affinity by >80% due to steric clashes with Gln-54 in the lectin’s binding site .

Data Contradiction Analysis

Q. Why do mass spectrometry (MS) results sometimes show unexpected m/z ratios?

  • Observed anomaly : [M+H]⁺ peaks may appear 42 Da higher than expected due to in-source acetylation of residual free amines.
  • Solution : Use LC-ESI-MS with a desalting step (C4 trap column) and avoid ammonium buffers. Confirm with MALDI-TOF in linear mode .

Methodological Best Practices

  • Structural elucidation : Combine 2D NMR (HSQC, HMBC) with high-resolution MS (HRMS) for unambiguous assignment .
  • Biological assays : Include endotoxin testing (LAL assay) for in vitro studies to rule out false positives in immune cell models .

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